(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide” is a type of organic compound known as a hydrazone. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbon . They are often used in organic synthesis and can exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of hydrazones involves a carbon-nitrogen double bond (C=N), which is part of the hydrazone functional group. This group is typically planar due to the sp2 hybridization of the carbon and nitrogen atoms involved in the double bond .Chemical Reactions Analysis
Hydrazones can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific hydrazone would depend on its exact structure. Factors such as the presence of other functional groups, the length and composition of the carbon chain, and the presence of any substituents could all affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Ecto-5’-Nucleotidase Inhibition
This compound has been studied for its potential as an inhibitor of ecto-5’-nucleotidase (e50NT), a membrane-bound enzyme that regulates extracellular purinergic signaling . Its upregulation is associated with various diseases, including inflammation, hypoxia, and cancer. Derivatives of this compound have shown promise in inhibiting e50NT, which could lead to new therapeutic strategies for these conditions.
Nonlinear Optical (NLO) Materials Design
The structural motif of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is valuable in the design of push-pull polyenes for NLO applications . These materials are crucial for developing advanced photonic technologies such as optical data storage, frequency doubling, and electro-optic modulation.
Mechanism of Action
Target of Action
The primary target of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is the ecto-5’-nucleotidase (e50NT), a membrane-bound enzyme . This enzyme plays a crucial role in regulating extracellular purinergic signaling .
Mode of Action
The compound interacts with its target, the e50NT enzyme, by inhibiting its activity . This interaction results in the disruption of extracellular purinergic signaling, which can lead to various disease conditions, such as inflammation, hypoxia, and cancer .
Biochemical Pathways
It is known that the compound interferes with the purinergic signaling pathway by inhibiting the activity of the e50nt enzyme . This disruption can affect downstream effects, leading to various disease conditions .
Result of Action
The molecular and cellular effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide’s action primarily involve the disruption of extracellular purinergic signaling due to the inhibition of the e50NT enzyme . This can lead to various disease conditions, including inflammation, hypoxia, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide. For instance, temperature has been found to significantly impact the protonation degree of related compounds . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-5-6-7-15(19)17-16-12-13-8-10-14(11-9-13)18(2)3/h8-12H,4-7H2,1-3H3,(H,17,19)/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASOTHASKROFES-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.